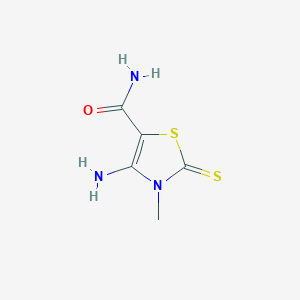
2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide, also known as HMPC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biological effects, making it a valuable tool for investigating a range of physiological and biochemical processes.
Mécanisme D'action
The exact mechanism of action of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide is not fully understood. However, it is believed that 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its potential anti-cancer properties, 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide has been shown to have a variety of other biochemical and physiological effects. For example, 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide has been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide in laboratory experiments is that it is a relatively simple compound to synthesize and purify. Additionally, 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide has been extensively studied, making it a well-characterized compound that is easy to work with. However, one limitation of using 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide in laboratory experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide. One area of research that is particularly promising involves the use of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide as a potential anti-cancer agent. Additionally, researchers may investigate the potential of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide as a treatment for other inflammatory conditions, as well as its potential as a tool for investigating other physiological and biochemical processes.
Méthodes De Synthèse
The synthesis of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide involves the reaction of N-methylhydrazinecarbothioamide with phenylglyoxylic acid. This reaction results in the formation of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide, which can be purified and used for further research.
Applications De Recherche Scientifique
2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide as a potential anti-cancer agent. Studies have shown that 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide can inhibit the growth of cancer cells, making it a promising candidate for further research.
Propriétés
IUPAC Name |
1-[(2-hydroxy-2-phenylacetyl)amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(15)8(14)7-5-3-2-4-6-7/h2-6,8,14H,1H3,(H,12,15)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIPPYSFHIVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2673153.png)
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/no-structure.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2673159.png)
![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2673161.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2673162.png)
![N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2673163.png)

![N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2673167.png)

![8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2673170.png)

